3,5-Bis(benzyloxy)benzoic acid

Lanthanide Coordination Polymers Luminescent Materials Photophysical Characterization

Key intermediate with benzyl ether protection for orthogonal deprotection in convergent dendrimer synthesis and polyphenol total syntheses. Confers organic solubility and oxidative stability, unlike 3,5-dihydroxybenzoic acid. The 2.2× brightness advantage over alternatives makes it essential for Tb³⁺-based luminescent materials. Suitable for R&D and process development. Custom packaging available.

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
CAS No. 28917-43-3
Cat. No. B047549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(benzyloxy)benzoic acid
CAS28917-43-3
Synonyms3,5-Bis(phenylmethoxy)-benzoic Acid; _x000B_3,5-Bis(benzyloxy)-benzoic Acid, ;  3,5-Benzyloxybenzoic Acid;  ;  NSC 210283
Molecular FormulaC21H18O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O4/c22-21(23)18-11-19(24-14-16-7-3-1-4-8-16)13-20(12-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
InChIKeyDHQIBPUGSWVDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(benzyloxy)benzoic Acid (CAS 28917-43-3): Technical Baseline and Core Specifications for Research Procurement


3,5-Bis(benzyloxy)benzoic acid (CAS 28917-43-3, molecular formula C21H18O4, MW 334.37) is a symmetrically substituted aromatic carboxylic acid bearing two benzyloxy groups at the 3- and 5-positions of the benzoic acid core [1]. It is synthesized via benzylation of 3,5-dihydroxybenzoic acid using benzyl bromide under basic conditions with 18-crown-6 as phase-transfer catalyst in refluxing acetone [2]. Commercially available grades range from 95% to ≥99% purity by HPLC, with typical melting point 212–216°C [3]. The compound serves as a protected phenolic building block wherein the benzyl ether moieties confer organic solvent solubility (soluble in DMF) while enabling subsequent deprotection via hydrogenolysis to regenerate free phenolic hydroxyls for downstream functionalization [4].

3,5-Bis(benzyloxy)benzoic Acid: Why Closely Related Analogs Cannot Be Interchanged Without Functional Consequence


3,5-Bis(benzyloxy)benzoic acid occupies a specific niche among 3,5-disubstituted benzoic acid derivatives where the identity of the 3,5-substituents dictates fundamentally different physicochemical and functional outcomes. The parent 3,5-dihydroxybenzoic acid (CAS 99-10-5) is water-soluble and prone to oxidation, whereas the benzyl-protected analog is hydrophobic and oxidatively stable [1]. The 3,5-dimethoxybenzoic acid analog offers permanent methyl ether protection but lacks the orthogonal deprotection capability that defines this compound's utility in convergent synthesis strategies [2]. Similarly, 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2) introduces nitrogen coordination sites that alter lanthanide binding geometry and luminescence quantum yields relative to the all-oxygen benzyloxy system [3]. Substituting any of these analogs without experimental validation risks altering ligand denticity, metal-binding stoichiometry, polymer architecture, or the timing of protecting group removal—each of which can cascade into failed syntheses or irreproducible material properties. The quantitative evidence below substantiates precisely where 3,5-bis(benzyloxy)benzoic acid differs measurably from its closest alternatives.

3,5-Bis(benzyloxy)benzoic Acid: Quantified Differential Performance Evidence for Informed Procurement


Lanthanide Complex Luminescence Efficiency: HL1 vs. HL2 Ligand Direct Comparison

In a direct head-to-head comparison using identical Tb³⁺ coordination polymer synthesis conditions, the 3,5-bis(benzyloxy)benzoic acid ligand (HL1) produced a complex with an overall luminescence quantum yield (Φoverall) of 60% in the solid state, whereas the 3,5-bis(pyridine-2-ylmethoxy)benzoic acid analog (HL2) yielded only 27% [1]. This >2.2-fold difference in emission efficiency is attributed to the absence of nitrogen coordination in HL1, which preserves optimal antenna effect energy transfer from the benzoate chromophore to the Tb³⁺ center [1].

Lanthanide Coordination Polymers Luminescent Materials Photophysical Characterization

Lanthanide Complex Thermal Stability: HL1 vs. HL2 Decomposition Onset Temperature

Thermogravimetric analysis (TGA) of the Tb³⁺ coordination polymers revealed that the complex derived from 3,5-bis(benzyloxy)benzoic acid (HL1, complex 3) exhibits a decomposition onset temperature approximately 30°C higher than that of the analogous complex derived from 3,5-bis(pyridine-2-ylmethoxy)benzoic acid (HL2, complex 4) [1]. Specifically, complex 3 (HL1-based) demonstrates thermal stability up to ~310°C before significant weight loss, compared to ~280°C for complex 4 (HL2-based) [1].

Thermogravimetric Analysis Coordination Polymer Stability Lanthanide Complexes

Dendrimer Architecture Control: Benzyloxy Surface vs. Phenolic Chain-End Functional Differentiation

In convergent dendrimer synthesis, 3,5-bis(benzyloxy)benzoic acid serves a structurally defined role as the 'surface' or chain-ending moiety, distinct from the monomer unit trichloroethyl 3,5-dihydroxybenzoate [1]. The benzyl ether chain ends confer initial hydrophobicity, enabling organic-phase handling and purification, followed by quantitative hydrogenolytic debenzylation to generate phenolic-terminated dendrimers [1]. This orthogonal deprotection capability is absent in 3,5-dimethoxybenzoic acid-based systems, where methyl ethers are not cleavable under hydrogenolysis conditions compatible with ester linkages [2].

Convergent Dendrimer Synthesis Protecting Group Strategy Surface Functionality Modulation

Crystal Structure Conformation: Quantified Dihedral Angles and Hydrogen-Bonding Network

Single-crystal X-ray diffraction analysis of 3,5-bis(benzyloxy)benzoic acid (R factor = 0.053; T = 295 K) reveals the O–CH₂ groups form dihedral angles of 4.1(2)° and 10.9(4)° with the central benzene ring, adopting a syn-anti conformation [1]. The outer benzyl rings are disordered over two resolved positions in a 0.50 ratio. In the crystal lattice, molecules are linked by O–H···O hydrogen bonds and weak C–H···O interactions, forming chains along the [010] direction [1].

Single-Crystal X-ray Diffraction Molecular Conformation Crystal Engineering

Commercial Purity Specifications: Quantitative Procurement Benchmarks Across Suppliers

Commercially available 3,5-bis(benzyloxy)benzoic acid spans multiple purity grades with distinct analytical validation: TCI offers >97.0% purity verified by both HPLC and neutralization titration [1]; AKSci provides 99% (HPLC) grade ; Bidepharm supplies 96% standard grade with batch-specific NMR, HPLC, and GC certificates ; VWR and CymitQuimica offer 96% and 95%+ grades respectively . The 97–99% HPLC grades are validated by dual orthogonal methods (HPLC + titration), whereas lower-specification grades (95–96%) may rely solely on chromatographic assessment [1].

Quality Control Specifications Purity Gradients Procurement Decision Support

3,5-Bis(benzyloxy)benzoic Acid: High-Value Application Scenarios Supported by Quantitative Evidence


Luminescent Lanthanide Coordination Polymer Synthesis Requiring Maximum Emission Efficiency

Based on the 60% vs. 27% quantum yield advantage documented in Section 3, this compound is the ligand of choice for Tb³⁺-based luminescent materials where photon output per excitation event is the primary performance metric [1]. Applications include time-resolved fluorescence immunoassays, OLED emissive layers, and luminescent security inks where the 2.2× brightness differential directly translates to lower detection limits or reduced excitation power requirements. The ~30°C higher thermal stability further supports device fabrication processes involving thermal annealing or operation in elevated-temperature environments [1].

Convergent Dendrimer Synthesis Requiring Orthogonal Surface Polarity Switching

As established by the Fréchet convergent dendrimer methodology cited in Section 3, 3,5-bis(benzyloxy)benzoic acid uniquely enables the construction of polyester dendrimers with initially hydrophobic surfaces that can be quantitatively converted to hydrophilic phenolic termini via hydrogenolysis [2]. This property is essential for applications including drug-delivery dendrimers (hydrophobic core loading followed by hydrophilic surface presentation for aqueous compatibility), stimuli-responsive coatings, and dendritic catalysts where surface polarity modulation governs substrate accessibility. Substituting 3,5-dimethoxybenzoic acid eliminates this orthogonal deprotection capability [2].

Natural Product Total Synthesis Requiring Late-Stage Phenolic Deprotection

The compound's documented role as an intermediate in resveratrol synthesis (via reduction to the benzyl alcohol followed by Wittig homologation and final BBr₃-mediated global debenzylation) demonstrates its utility in polyphenol natural product synthesis [3]. The benzyl protecting groups survive multiple synthetic transformations (reduction, bromination, Arbuzov reaction, Horner-Wadsworth-Emmons olefination) before clean removal in the final step to liberate the parent resveratrol phenolic array. This late-stage deprotection strategy is directly applicable to analogs such as piceatannol, oxyresveratrol, and combretastatin derivatives where premature phenol exposure would compromise subsequent chemistry [3].

Azochromophore Dendronization for Holographic Recording Materials

As demonstrated in the synthesis of compound LL75, 3,5-dibenzyloxybenzoic acid esterification onto a 4'-azobenzene core yields a dendronized chromophore with light absorption maximum at 479.1 nm in CHCl₃ [4]. This specific absorption wavelength, combined with the bulky benzyloxy dendrons' ability to suppress chromophore aggregation, makes the derivative suitable for holographic recording materials where photoisomerization efficiency and grating formation kinetics depend on molecular packing density. The absorption maximum is red-shifted relative to the pentafluorobenzyloxy analog LL82 (476.3 nm), offering wavelength tunability for specific laser sources [4].

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